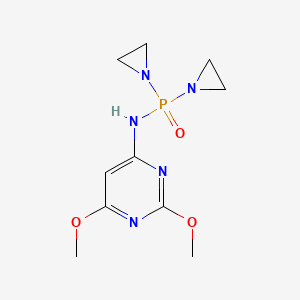
1-(2-Bromo-4-chlorophenyl)-2,2-dichloroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-4-chlorophenyl)-2,2-dichloroethan-1-one is an organic compound characterized by the presence of bromine, chlorine, and dichloroethanone functional groups
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-4-chlorophenyl)-2,2-dichloroethan-1-one typically involves the reaction of 2-bromo-4-chlorobenzene with dichloroacetyl chloride in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
1-(2-Bromo-4-chlorophenyl)-2,2-dichloroethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other nucleophiles like amines or thiols. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-4-chlorophenyl)-2,2-dichloroethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-2,2-dichloroethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures. Molecular docking studies have shown that this compound can interact with various proteins, leading to changes in their activity and function .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-4-chlorophenyl)-2,2-dichloroethan-1-one can be compared with similar compounds such as:
1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-one: This compound has a trifluoromethyl group instead of dichloroethanone, which affects its reactivity and applications.
1-(2-Bromo-4-chlorophenyl)-2,2,2-trichloroethanol:
(Z)-2-((2-Bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol: This Schiff base derivative has distinct biological activities and is used in coordination chemistry.
Eigenschaften
CAS-Nummer |
2390-73-0 |
|---|---|
Molekularformel |
C8H4BrCl3O |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
1-(2-bromo-4-chlorophenyl)-2,2-dichloroethanone |
InChI |
InChI=1S/C8H4BrCl3O/c9-6-3-4(10)1-2-5(6)7(13)8(11)12/h1-3,8H |
InChI-Schlüssel |
OMPLBYPUUZVYSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Br)C(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
![(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14745041.png)

![[Bis(trifluoroacetoxy)]iodopentafluorobenzene](/img/structure/B14745055.png)






